Benzyl (2S)-2-hydroxyheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2S)-2-hydroxyheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to the ester functional group, which is further connected to a heptanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2S)-2-hydroxyheptanoate typically involves the esterification of (2S)-2-hydroxyheptanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl (2S)-2-hydroxyheptanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: (2S)-2-hydroxyheptanoic acid.
Reduction: Benzyl alcohol and (2S)-2-hydroxyheptanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl (2S)-2-hydroxyheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of esterases, enzymes that hydrolyze esters.
Industry: Used as a flavoring agent and in the production of fragrances due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of Benzyl (2S)-2-hydroxyheptanoate primarily involves its hydrolysis by esterases. These enzymes target the ester bond, breaking it down into benzyl alcohol and (2S)-2-hydroxyheptanoic acid. The molecular targets include the active sites of esterases, where the hydrolysis reaction takes place.
Vergleich Mit ähnlichen Verbindungen
Benzyl acetate: Another ester with a similar structure but with an acetate group instead of a heptanoate group.
Benzyl benzoate: Contains a benzoate group instead of a heptanoate group.
Benzyl (2S)-2-hydroxybutanoate: Similar structure but with a shorter carbon chain.
Uniqueness: Benzyl (2S)-2-hydroxyheptanoate is unique due to its specific (2S)-2-hydroxyheptanoic acid moiety, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds like benzyl acetate and benzyl (2S)-2-hydroxybutanoate makes it more hydrophobic, affecting its solubility and reactivity.
Eigenschaften
CAS-Nummer |
917613-25-3 |
---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
benzyl (2S)-2-hydroxyheptanoate |
InChI |
InChI=1S/C14H20O3/c1-2-3-5-10-13(15)14(16)17-11-12-8-6-4-7-9-12/h4,6-9,13,15H,2-3,5,10-11H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
IJAMPRQEPNNSOB-ZDUSSCGKSA-N |
Isomerische SMILES |
CCCCC[C@@H](C(=O)OCC1=CC=CC=C1)O |
Kanonische SMILES |
CCCCCC(C(=O)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.